molecular formula C20H20ClN3O3 B11362370 2-(4-chlorophenyl)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

2-(4-chlorophenyl)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B11362370
M. Wt: 385.8 g/mol
InChI Key: WHVXTWRPBMZGMY-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, an oxadiazole ring, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorobenzoyl chloride with 4-(2-methylpropoxy)aniline to form an intermediate, which is then cyclized with hydrazine hydrate to produce the oxadiazole ring. The final step involves the acylation of the oxadiazole intermediate with acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring, in particular, is known for its stability and bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20ClN3O3

Molecular Weight

385.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-[4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C20H20ClN3O3/c1-13(2)12-26-17-9-5-15(6-10-17)19-20(24-27-23-19)22-18(25)11-14-3-7-16(21)8-4-14/h3-10,13H,11-12H2,1-2H3,(H,22,24,25)

InChI Key

WHVXTWRPBMZGMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NON=C2NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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